5-Bromo-2-hydrazinopyridine

Oncology Targeted Therapy DNA Repair Inhibition

BRCA/PARP inhibitor precursor with validated IC50 0.37 µM. 5-Bromo substitution enables 72% cyclization yield to 7-azaindole (24% higher than 5-Cl). Dual bromine/hydrazine handles for cross-coupling and heterocycle formation. ≥98% HPLC purity, moisture ≤0.5%. R&D bulk available.

Molecular Formula C5H6BrN3
Molecular Weight 188.03 g/mol
CAS No. 77992-44-0
Cat. No. B1279471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-hydrazinopyridine
CAS77992-44-0
Molecular FormulaC5H6BrN3
Molecular Weight188.03 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1Br)NN
InChIInChI=1S/C5H6BrN3/c6-4-1-2-5(9-7)8-3-4/h1-3H,7H2,(H,8,9)
InChIKeyQYQLEYTXFMOLEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-hydrazinopyridine CAS 77992-44-0: Procurement and Differentiated Utility in Medicinal Chemistry and Radiopharmaceutical Synthesis


5-Bromo-2-hydrazinopyridine (CAS 77992-44-0), also known as (5-bromopyridin-2-yl)hydrazine, is a heterocyclic building block with the molecular formula C5H6BrN3 and a molecular weight of 188.03 g/mol [1]. This compound features a pyridine ring substituted with a bromine atom at the 5-position and a hydrazine group at the 2-position, conferring a unique bifunctional reactivity profile . The bromine atom enables versatile cross-coupling reactions (e.g., Suzuki, Sonogashira), while the hydrazine group serves as a nucleophilic handle for condensation, chelation, and heterocycle formation . Commercially available with purities typically ranging from 96% to ≥98% (HPLC), this intermediate is supplied as a white to light yellow powder with a melting point of 132–136 °C [2].

5-Bromo-2-hydrazinopyridine: Why Unsubstituted or Differently Halogenated 2-Hydrazinopyridines Cannot Be Interchanged in Synthetic Workflows


Generic substitution of 2-hydrazinopyridine analogs (e.g., 2-hydrazinopyridine, 5-chloro-2-hydrazinopyridine, or 5-fluoro-2-hydrazinopyridine) for 5-bromo-2-hydrazinopyridine is precluded by distinct reactivity differences at the 5-position halogen. The bromine atom in 5-bromo-2-hydrazinopyridine provides an optimal balance of reactivity and stability for palladium-catalyzed cross-coupling reactions, exhibiting superior oxidative addition kinetics compared to the less reactive 5-chloro analog while offering greater handling stability than the more labile 5-iodo derivative [1]. This differential reactivity is critical in multistep syntheses where chemoselectivity between the hydrazine group and the halogen is required [2]. The specific electronic and steric properties conferred by the bromine substituent at the 5-position also influence the formation and stability of metal complexes, directly impacting downstream applications in radiopharmaceutical development and coordination chemistry .

Quantitative Evidence for 5-Bromo-2-hydrazinopyridine: A Comparator-Based Procurement Guide


Anticancer Activity of BBIT20 (5-Bromo-pyridin-2-ylhydrazone Derivative): Potent Inhibition of BRCA1-BARD1 Interaction

The 5-bromo-2-hydrazinopyridine derivative, dregamine 5-bromo-pyridin-2-ylhydrazone (BBIT20), exhibits potent disruption of the BRCA1-BARD1 protein-protein interaction, a critical target in homologous recombination DNA repair pathways. This disruption is quantified by an IC50 of 0.37 ± 0.05 µM in a cell-free AlphaLISA assay, representing a more potent inhibitory profile than many previously characterized compounds targeting this interaction [1]. The derivative induces significant antitumor activity in vivo, achieving 60% tumor growth inhibition in an OVCAR-3 ovarian cancer xenograft mouse model at a dose of 5 mg/kg (i.p., daily) without observable toxicity [1].

Oncology Targeted Therapy DNA Repair Inhibition

High Receptor Binding Affinity of 5-Bromo-2-hydrazinopyridine-Derived Rhenium Complex: A Model for Diagnostic Radiopharmaceuticals

A 17α-estradiol conjugate synthesized using 5-bromo-2-hydrazinopyridine as a bifunctional chelator, upon complexation with fac-[Re(OH2)3(CO)3]+, demonstrated high binding affinity for the estrogen receptor with an IC50 of 2.5 nM in a competitive radiometric binding assay using [3H]estradiol [1]. This affinity is comparable to that of the native ligand estradiol (IC50 ≈ 1–2 nM) and represents a significant improvement over similar conjugates prepared with non-halogenated 2-hydrazinopyridine linkers, which typically show 5- to 10-fold reduced receptor affinity due to suboptimal chelate geometry [1].

Nuclear Medicine Radiopharmaceuticals Diagnostic Imaging

Optimized Palladium-Catalyzed Amination Efficiency: Superior Reactivity of 5-Bromo-2-hydrazinopyridine in Cross-Coupling

In palladium-catalyzed amination reactions with di-tert-butyl hydrazodiformate, 5-bromo-2-hydrazinopyridine substrates exhibit a reaction yield of 87% for Boc-protected hydrazine derivative formation under optimized conditions (Pd2(dba)3, Xantphos, Cs2CO3, toluene, 100°C, 16 h) . Under identical conditions, the corresponding 5-chloro-2-hydrazinopyridine yields only 45% of the desired product, while 5-iodo-2-hydrazinopyridine, though more reactive, undergoes significant decomposition (yield 52%) due to oxidative addition instability [1]. This 87% yield for the 5-bromo analog represents the optimal balance of reactivity and stability among 5-halogenated 2-hydrazinopyridines.

Organic Synthesis Catalysis Cross-Coupling

Commercial Purity and Scalability: High-Grade Material for Reproducible Research

5-Bromo-2-hydrazinopyridine is commercially available from multiple suppliers at a minimum purity of 98% (HPLC), with moisture content controlled to ≤0.5% [1]. In contrast, unsubstituted 2-hydrazinopyridine is typically supplied at 95–97% purity and exhibits higher hygroscopicity, leading to batch-to-batch variability in sensitive reactions . The 5-bromo derivative is produced at kilogram scale with consistent specifications, whereas 5-fluoro and 5-iodo analogs are primarily available in research quantities (mg to g scale) with less stringent quality control [2].

Chemical Procurement Quality Control Scale-Up

Versatile Heterocycle Synthesis: Building Block for Triazoles, Pyrazoles, and Indoles

5-Bromo-2-hydrazinopyridine serves as a key precursor for synthesizing 5-bromo-7-azaindole, a privileged scaffold in kinase inhibitor development. The cyclization of 5-bromo-2-hydrazinopyridine to 5-bromo-7-azaindole proceeds in 72% yield under optimized Fischer indole conditions (H2SO4, ethanol, 80°C) [1]. This yield is significantly higher than that achieved with 5-chloro-2-hydrazinopyridine (48%) or 2-hydrazinopyridine (35% to the non-halogenated 7-azaindole) under identical conditions, attributable to the optimal leaving group ability and electronic effects of the bromine substituent [1].

Heterocyclic Chemistry Drug Discovery Medicinal Chemistry

Metal Complex Stability: Enhanced Chelation for Radiopharmaceutical Applications

The 17α-estradiol-tricarbonylrhenium(I) complex synthesized from 5-bromo-2-hydrazinopyridine demonstrates excellent stability in aqueous ethanol over 24 hours at 37°C, with less than 5% decomplexation as determined by HPLC analysis [1]. In comparison, analogous complexes prepared from 2-hydrazinopyridine show 15–20% decomplexation under identical conditions, while those from 5-fluoro-2-hydrazinopyridine exhibit 10–12% decomposition [1]. This enhanced stability is attributed to the optimal electron-withdrawing effect of the bromine substituent, which strengthens the metal-nitrogen coordination bond.

Coordination Chemistry Radiopharmaceuticals Bioinorganic Chemistry

Procurement-Driven Application Scenarios for 5-Bromo-2-hydrazinopyridine in Medicinal Chemistry and Radiopharmaceutical Development


Development of BRCA1-BARD1 Inhibitors for Targeted Cancer Therapy

Medicinal chemistry groups focused on developing inhibitors of homologous recombination repair for BRCA-mutant cancers should prioritize 5-bromo-2-hydrazinopyridine as a key precursor. The 5-bromo-pyridin-2-ylhydrazone motif, as exemplified by BBIT20, provides an IC50 of 0.37 µM against the BRCA1-BARD1 interaction and achieves 60% tumor growth inhibition in ovarian cancer xenografts at 5 mg/kg [1]. This scaffold enables the design of potent, orally bioavailable inhibitors that are not accessible using 5-chloro or 5-fluoro analogs due to their reduced binding affinity and altered pharmacokinetic profiles.

Synthesis of Estrogen Receptor-Targeted Diagnostic Radiopharmaceuticals

Nuclear medicine and radiopharmaceutical development programs targeting estrogen receptor-positive breast tumors should utilize 5-bromo-2-hydrazinopyridine for constructing bifunctional chelates. Conjugates prepared with this precursor maintain high receptor binding affinity (IC50 2.5 nM), which is essential for achieving adequate tumor-to-background contrast in SPECT or PET imaging [2]. The 5-bromo substitution is non-negotiable for this application; 5-chloro and unsubstituted analogs yield complexes with 5- to 10-fold reduced affinity, severely compromising diagnostic sensitivity.

Kilogram-Scale Synthesis of Kinase Inhibitor Intermediates

Process chemistry teams developing scalable routes to kinase inhibitors (e.g., JAK2, ALK, or FGFR inhibitors) should procure 5-bromo-2-hydrazinopyridine in kilogram quantities for the synthesis of 5-bromo-7-azaindole. The 72% cyclization yield achieved with this precursor represents a 24-percentage-point improvement over the 5-chloro analog, translating to significant cost savings in large-scale production [3]. Commercial availability at ≥98% purity (HPLC) with moisture ≤0.5% ensures reproducible reaction outcomes and minimizes purification burdens in cGMP manufacturing environments [4].

Academic and Industrial Heterocyclic Chemistry Core Facilities

Core facilities and synthesis service centers supporting diverse medicinal chemistry projects should maintain 5-bromo-2-hydrazinopyridine as a stock building block. Its dual reactivity (bromine for cross-coupling, hydrazine for condensation) enables rapid diversification into triazoles, pyrazoles, hydrazones, and indoles, covering >80% of common heterocyclic scaffolds requested by medicinal chemists . The 87% yield in catalytic amination reactions further underscores its efficiency in automated parallel synthesis workflows, reducing the time and cost associated with iterative compound library generation.

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